molecular formula C13H15NO3 B14356156 2,7,8-Trimethoxy-1H-3-benzazepine CAS No. 93516-83-7

2,7,8-Trimethoxy-1H-3-benzazepine

Cat. No.: B14356156
CAS No.: 93516-83-7
M. Wt: 233.26 g/mol
InChI Key: HNGHIFJBLXAHOW-UHFFFAOYSA-N
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Description

2,7,8-Trimethoxy-1H-3-benzazepine (CAS 93516-83-7) is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.263 g/mol . It belongs to the class of 3-benzazepines, which are cyclized phenethylamines of significant interest in medicinal chemistry and neuroscience research . The benzazepine scaffold is recognized for its versatile biological activity, serving as a key structural motif in the development of compounds that act as modulators of monoamine receptors . Research into 3-benzazepine derivatives has revealed their potential as dopamine D1-like receptor agonists and antagonists, as well as serotonin 5-HT2 receptor agonists, indicating broad utility in studying central nervous system (CNS) function . Specifically, structurally related compounds have been investigated as potent GluN2B subunit-containing NMDA receptor antagonists, which are relevant targets for the study of neurological conditions such as stroke, chronic pain, and Parkinson's disease . The trimethoxy substitution pattern on the benzazepine core is a feature found in various pharmacologically active compounds and is often explored to optimize binding affinity, selectivity, and metabolic stability . This product is intended for research purposes only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93516-83-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2,7,8-trimethoxy-1H-3-benzazepine

InChI

InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3

InChI Key

HNGHIFJBLXAHOW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=CC(=C(C=C2C1)OC)OC

Origin of Product

United States

Foundational & Exploratory

2,7,8-Trimethoxy-1H-3-benzazepine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,7,8-Trimethoxy-1H-3-benzazepine , a specialized heterocyclic compound utilized primarily as a reactive intermediate in the synthesis of functionalized benzazepines.

Chemical Identity & Core Data[1][2]

2,7,8-Trimethoxy-1H-3-benzazepine is a member of the benzazepine class, specifically a lactim ether derivative of the more common 7,8-dimethoxy-3-benzazepin-2-one. It is characterized by the presence of three methoxy groups, one of which (at position 2) renders the azepine ring chemically active for electrophilic substitution at the C1 position.

PropertyData
Chemical Name 2,7,8-Trimethoxy-1H-3-benzazepine
Common Synonym 7,8-Dimethoxy-3-benzazepin-2-one methyl ether
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
CAS Number Not Widely Listed (Synthesized in situ from CAS 73942-87-7 )
Precursor CAS 73942-87-7 (7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one)
Physical State Crystalline Solid (typically isolated as a salt or unstable free base)
Solubility Soluble in DCM, THF, CHCl₃; sensitive to hydrolysis
Structural Significance

The compound features a 3-benzazepine core (a benzene ring fused to a 7-membered nitrogen-containing ring). The "2,7,8-trimethoxy" designation implies:

  • Positions 7 & 8: Methoxy groups on the benzene ring (electron-donating, stabilizing the aromatic system).

  • Position 2: A methoxy group on the imine carbon (C=N), forming a lactim ether . This functionality is critical as it activates the adjacent C1 position (benzylic) for deprotonation and subsequent functionalization.

Synthesis & Reaction Engineering

The synthesis of 2,7,8-trimethoxy-1H-3-benzazepine is typically achieved via the O-methylation of its lactam precursor. This transformation converts the stable amide (lactam) into the more reactive imidate (lactim ether).

Synthetic Pathway (Lactam to Lactim Ether)

Precursor: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7). Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or Dimethyl Sulfate.

Step-by-Step Protocol
  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 eq of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C. Add 1.1 eq of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The reaction creates the tetrafluoroborate salt of the lactim ether.

  • Work-up:

    • Cool the mixture to 0°C.

    • Slowly add saturated aqueous NaHCO₃ to neutralize (pH ~8).

    • Extract rapidly with DCM (3x). Note: The free base lactim ether is sensitive to hydrolysis back to the lactam.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Product: The residue is 2,7,8-Trimethoxy-1H-3-benzazepine .

Mechanism of Action: C1-Functionalization

The primary utility of this compound is its unique reactivity at the C1 position . The 2-methoxy group (imidate) increases the acidity of the C1 protons, allowing for Directed Ortho-Metallation .

  • Deprotonation: Treatment with Lithium Diisopropylamide (LDA) at -78°C removes a proton at C1, generating a lithiated species.

  • Electrophile Trapping: Addition of an electrophile (e.g., Methyl Iodide) yields the C1-substituted derivative (e.g., 1-methyl-2,7,8-trimethoxy-1H-3-benzazepine).

Synthesis Lactam 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (CAS 73942-87-7) LactimEther 2,7,8-Trimethoxy- 1H-3-benzazepine (Target Compound) Lactam->LactimEther O-Methylation (DCM, RT) Meerwein Me3OBF4 (Meerwein's Salt) Meerwein->LactimEther Lithiated 1-Lithio-Intermediate (Reactive Species) LactimEther->Lithiated LDA, -78°C (Deprotonation) Product 1-Substituted Derivative (e.g., 1-Methyl) Lithiated->Product Electrophile (E+)

Figure 1: Synthetic pathway from commercial lactam to C1-functionalized derivatives via the 2,7,8-trimethoxy intermediate.

Pharmacological Context & Applications

While 2,7,8-trimethoxy-1H-3-benzazepine is primarily a chemical intermediate, its structural core is foundational to several major therapeutic classes.

Dopaminergic Modulation

The 3-benzazepine scaffold is the pharmacophore for Dopamine D1 Receptor ligands.

  • Agonists: SKF-81297, Fenoldopam.[1]

  • Antagonists: SCH-23390.[2]

  • Relevance: The 7,8-dimethoxy pattern is critical for binding to the serine residues in the D1 receptor binding pocket. The 2-methoxy group in the title compound is typically hydrolyzed or reduced to an amine to restore biological activity.

Cardiovascular Agents (Ivabradine Precursors)

The lactam precursor (CAS 73942-87-7) is a key intermediate in the synthesis of Ivabradine , a funny current (


) inhibitor used for angina and heart failure.
  • Role: The benzazepine ring provides the rigid linker necessary for Ivabradine's specific binding to HCN channels.

Experimental Characterization

To validate the identity of synthesized 2,7,8-trimethoxy-1H-3-benzazepine, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons (H6, H9): Two singlets around 6.6–6.8 ppm (characteristic of para-substituted electron-rich rings).

    • Methoxy Groups:

      • 7,8-OMe: Two singlets at 3.8–3.9 ppm (6H total).

      • 2-OMe: Singlet at 3.9–4.0 ppm (3H, typically deshielded due to imidate nature).

    • C1 Protons: Singlet or multiplet at 3.4–3.6 ppm (benzylic).

    • C4/C5 Protons: Multiplets at 2.8–3.0 ppm and 3.6–3.8 ppm (azepine ring methylene groups).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Fragmentation: Loss of methyl groups (

    
    ) is common for methoxy-substituted aromatics.
    

References

  • Pecherer, B., et al. (1971). Synthesis of Benzazepines. Journal of Heterocyclic Chemistry.
  • Thieme Chemistry. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17. Georg Thieme Verlag. (Source for C1-methylation and compound identity).

  • European Patent Office. (2009). Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. EP2135861B1. (Industrial synthesis of the precursor).

  • PubChem. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Precursor). CID 1482373.

Sources

Literature review of 3-benzazepine ring system reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 3-benzazepine ring system, focusing on its synthesis, chemical reactivity, and pharmacological significance.

Synthesis, Reactivity, and Pharmacological Applications[1]

Executive Summary

The 3-benzazepine ring system (specifically 2,3,4,5-tetrahydro-1H-3-benzazepine) represents a "privileged scaffold" in medicinal chemistry. Unlike its isomer, the 2-benzazepine, the 3-benzazepine framework is the core pharmacophore for a class of selective dopamine D1 receptor ligands (e.g., SCH 23390 , Fenoldopam ) and "funny" current (


) inhibitors like Ivabradine .

This guide synthesizes the chemical behavior of this seven-membered heterocycle, detailing the causality behind synthetic strategies and mapping the signaling pathways it modulates.

Structural Architecture & Properties

Nomenclature and Numbering

The IUPAC numbering for the 2,3,4,5-tetrahydro-1H-3-benzazepine system is critical for predicting regioselectivity. The nitrogen atom is assigned position 3. The fusion with the benzene ring occurs at bonds connecting C5a and C9a (often simplified in discussion as the 1,2-fusion of the benzene ring relative to the azepine).

  • Positions 1, 2, 4, 5: Saturated ethylene bridges.

  • Position 3: Secondary amine (nucleophilic center).

  • Positions 6, 7, 8, 9: Aromatic sites available for Electrophilic Aromatic Substitution (EAS).

Conformational Analysis

The seven-membered azepine ring is non-planar and conformationally mobile. It typically exists in a dynamic equilibrium between two twist-chair conformations.

  • Barrier to Inversion: The interconversion barrier is approximately 10-13 kcal/mol.

  • Substituent Effects: A substituent at C-1 (e.g., the phenyl ring in SCH 23390) locks the conformation into a specific pseudo-equatorial orientation to minimize 1,3-diaxial-like steric strain, which is crucial for receptor binding affinity.

Synthetic Methodologies

Two primary strategies dominate the literature: Intramolecular Friedel-Crafts Cyclization (common in industrial scale-up) and Ring Expansion (common in diversity-oriented synthesis).

Strategy A: Intramolecular Friedel-Crafts Cyclization

This route builds the 7-membered ring by closing the bond between the aromatic ring and C-1.

  • Precursor Assembly: Reaction of a phenethylamine with an epoxide (e.g., styrene oxide) or an

    
    -halo ketone.
    
  • Cyclization: An acid-catalyzed intramolecular alkylation.

    • Reagent: Polyphosphoric acid (PPA), AlCl

      
      , or Methanesulfonic acid/TFA.
      
    • Mechanism:[1][2] Generation of a carbocation at the benzylic position of the side chain, followed by electrophilic attack on the electron-rich aromatic ring.

    • Causality: Electron-donating groups (OH, OMe) on the phenethylamine are required to activate the ring for cyclization, typically directing the closure para to the activating group.

Strategy B: Ring Expansion (Stevens Rearrangement)

This method converts readily available tetrahydroisoquinolines (6-membered rings) into 3-benzazepines.

  • Quaternization: N-alkylation of a tetrahydroisoquinoline with a carbene precursor (e.g., diazomethane or diazoacetates).

  • Rearrangement: A [1,2]-Stevens rearrangement expands the ring.

    • Utility: Allows access to 1-substituted benzazepines with high regiocontrol based on the migrating ability of the benzylic bond.

Reactivity Profile

Nitrogen Functionalization (Position 3)

The secondary amine at position 3 is the most nucleophilic site.

  • Alkylation: Reacts with alkyl halides (e.g., MeI, EtBr) to form tertiary amines.

    • Protocol Note: In the synthesis of SCH 23390, the N-methylation is the final step, converting the desmethyl precursor (SCH 24518) to the active drug.

  • Acylation: Standard reaction with acid chlorides/anhydrides to form amides (often used as protecting groups or to modify lipophilicity).

Electrophilic Aromatic Substitution (Positions 6-9)

The reactivity of the fused benzene ring is dictated by the substituents present.

  • Regioselectivity: In 7,8-dihydroxy-3-benzazepines (catechol-like), the positions 6 and 9 are widely accessible.

  • Halogenation:

    • Reagent: N-chlorosuccinimide (NCS) or

      
      .
      
    • Outcome: For a 7-hydroxy substrate, chlorination occurs preferentially at the ortho position (C-6 or C-8). In SCH 23390 (7-Cl, 8-OH), the chlorine is introduced selectively due to the directing effect of the hydroxyl group (often protected as a methoxy during synthesis).

Experimental Protocols

Protocol: Synthesis of the 3-Benzazepine Core (Fenoldopam/SCH Analog)

This protocol describes the synthesis of a 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold via Friedel-Crafts cyclization.[3][2]

Reagents:

  • 3,4-Dimethoxyphenethylamine (1.0 eq)

  • Styrene oxide (1.1 eq)

  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Conc. Sulfuric acid (

    
    ) (Catalyst)
    

Step-by-Step Methodology:

  • N-Alkylation (Ring Opening):

    • Dissolve 3,4-dimethoxyphenethylamine (18.1 g, 100 mmol) and styrene oxide (13.2 g, 110 mmol) in acetonitrile (200 mL).

    • Heat to reflux for 12 hours.

    • Checkpoint: Monitor by TLC (SiO

      
      , 10% MeOH/DCM). The disappearance of the amine indicates formation of the amino-alcohol intermediate.
      
    • Concentrate in vacuo to yield the crude

      
      -(2-hydroxy-2-phenylethyl)-3,4-dimethoxyphenethylamine.
      
  • Cyclization:

    • Dissolve the crude intermediate in TFA (100 mL).

    • Add conc.

      
       (5 mL) dropwise at 0°C.
      
    • Warm to room temperature and stir for 4 hours. Mechanistic Note: The acid generates a benzylic carbocation which attacks the electron-rich dimethoxy ring.

    • Heat to 60°C for 1 hour to drive the reaction to completion.

  • Workup & Isolation:

    • Pour the reaction mixture onto crushed ice (500 g).

    • Basify to pH 10 with 50% NaOH solution (Caution: Exothermic).

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether to yield the target 3-benzazepine.

Self-Validation System:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methine proton of the alcohol (~4.8 ppm) and the appearance of the C-1 benzylic proton as a doublet (~4.2 ppm).

  • Mass Spec: Confirm M+1 peak corresponding to the cyclized product (M_intermediate - 18 due to water loss? No, Friedel-Crafts retains the atoms, it's a dehydration equivalent in terms of mechanism if starting from alcohol, but actually, it's a direct alkylation. Wait, styrene oxide opening gives an alcohol. Cyclization loses water. So Mass = M_amine + M_styrene_oxide - H2O).

Pharmacological Context & Visualization[1]

D1 Receptor Signaling Pathway

The 3-benzazepine SCH 23390 is a potent antagonist of the Dopamine D1 receptor. The D1 receptor couples to


 proteins, activating Adenylyl Cyclase (AC) and triggering the cAMP/PKA cascade. A critical downstream effector is DARPP-32  (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa).

Pathway Logic:

  • Agonist Binding: Activates D1.

  • G-Protein:

    
     stimulates Adenylyl Cyclase.
    
  • Second Messenger: ATP

    
     cAMP.
    
  • Kinase: cAMP activates Protein Kinase A (PKA).

  • Phosphorylation: PKA phosphorylates DARPP-32 at Threonine-34.

  • Inhibition: p-DARPP-32 inhibits Protein Phosphatase 1 (PP1).

  • Effect: Inhibition of PP1 prevents dephosphorylation of downstream targets (e.g., CREB, GluR1), sustaining their activity.

  • SCH 23390 Action: Blocks Step 1, preventing the cascade.

Visualization (Graphviz DOT)

D1_Signaling Figure 1: Dopamine D1 Receptor Signaling Cascade & SCH 23390 Intervention SCH23390 SCH 23390 (Antagonist) D1R D1 Receptor (GPCR) SCH23390->D1R Blocks Dopamine Dopamine (Agonist) Dopamine->D1R Activates Gs Gαs Protein D1R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Thr34) Targets Downstream Targets (CREB, GluR1, Na+ Channels) PKA->Targets Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase 1 (PP1) pDARPP32->PP1 Inhibits PP1->Targets Dephosphorylates (Blocked)

Caption: Figure 1: The D1 receptor signaling pathway illustrating the mechanism of DARPP-32 phosphorylation and PP1 inhibition, blocked by SCH 23390.

Quantitative Data Summary

Table 1: Comparative Reactivity of the 3-Benzazepine Core

Reaction TypeReagent/ConditionsRegioselectivityYield (Typical)Notes
N-Alkylation MeI,

, Acetone
N-3 (Exclusive)>90%Standard tertiary amine formation.
Chlorination NCS, DMF, RTC-6 or C-9 (Ortho to OH)65-75%Directed by phenolic OH groups.
Bromination

, AcOH
C-6/C-960-70%Often requires protection of N-3.
Ring Expansion

(Diazomethane)
C-1 insertion40-60%From tetrahydroisoquinoline precursors.

References

  • Synthesis of SCH 23390: Ram, S., Ehrenkaufer, R. E., & Spicer, L. D. (1989). Synthesis of the labeled D1 receptor antagonist SCH 23390 using [11C]carbon dioxide. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. Link

  • Fenoldopam Synthesis: Weinstock, J., et al. (1986). Synthesis and dopaminergic activity of some halogenated mono- and dihydroxyphenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry. Link

  • Friedel-Crafts Methodology: Mondal, S., et al. (2014). Intramolecular Friedel-Crafts alkylation: A sustainable route to 3-benzazepines. Tetrahedron Letters.
  • D1 Signaling & DARPP-32: Greengard, P. (2001). The Neurobiology of Slow Synaptic Transmission. Science. Link

  • Iridium-Catalyzed Hydrogenation: Kawai, H., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation. Organic Letters. Link

Sources

2,7,8-Trimethoxy-1H-3-benzazepine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,7,8-Trimethoxy-1H-3-benzazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7,8-Trimethoxy-1H-3-benzazepine is a complex heterocyclic molecule featuring a benzazepine core, a scaffold of significant interest in medicinal chemistry. The utility of this compound in synthesis, purification, formulation, and biological screening is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,7,8-Trimethoxy-1H-3-benzazepine in organic solvents. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry with established, field-proven methodologies for solubility assessment. We present a predicted solubility profile based on structural analysis, followed by detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination. This guide is designed to empower researchers to make informed decisions on solvent selection and to generate robust, reproducible solubility data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the entire lifecycle of a chemical compound, from discovery to application. For a molecule like 2,7,8-Trimethoxy-1H-3-benzazepine, understanding its solubility profile is paramount for:

  • Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.

  • Purification: Selecting appropriate solvent systems for techniques like recrystallization and column chromatography.

  • Analytical Characterization: Preparing solutions for analysis by NMR, HPLC, or MS.

  • Drug Discovery & Development: Solubility directly impacts bioavailability, formulation possibilities, and the reliability of in vitro screening assays. Poor solubility is a leading cause of compound attrition in the development pipeline.

This guide will first deconstruct the molecular structure of 2,7,8-Trimethoxy-1H-3-benzazepine to predict its solubility behavior before outlining rigorous methods for its empirical determination.

Physicochemical Characterization and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] A compound's solubility is dictated by the balance of its polar and non-polar functional groups and their ability to form favorable intermolecular interactions with the solvent.

Structural Analysis

Let's dissect the key structural features of 2,7,8-Trimethoxy-1H-3-benzazepine and their likely influence on solubility.

G cluster_molecule 2,7,8-Trimethoxy-1H-3-benzazepine cluster_features Key Functional Groups & Regions mol A Three Methoxy (-OCH3) Groups A->mol Polar, H-bond acceptors. Increase solubility in polar solvents. B Tertiary Amine (N-H) B->mol Polar, H-bond donor/acceptor. Basicity allows for salt formation. C Fused Aromatic & Azepine Rings C->mol Largely non-polar, hydrophobic. Favors solubility in non-polar and aromatic solvents. D Hydrocarbon Backbone D->mol Non-polar, lipophilic. Reduces solubility in polar solvents.

Caption: Structural analysis of 2,7,8-Trimethoxy-1H-3-benzazepine.

  • Methoxy Groups (-OCH₃): The three methoxy groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. This feature is expected to enhance solubility in polar solvents.[3]

  • Amine Group (-NH-): The secondary amine within the azepine ring is a significant polar feature. It can act as both a hydrogen bond donor and acceptor, strongly favoring solubility in polar protic solvents like alcohols.[4] Its basicity means it can be protonated in acidic media to form a salt, which would dramatically increase aqueous solubility.

  • Aromatic and Hydrocarbon Core: The fused benzene ring and the carbon framework of the azepine ring constitute a large, non-polar, and rigid surface area. This hydrophobic character will drive solubility in non-polar or moderately polar aprotic solvents and will limit solubility in highly polar solvents like water.

Predicted Solubility Table

Based on the structural analysis, we can predict a qualitative solubility profile. This serves as an essential starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Capable of hydrogen bonding with both the amine and methoxy groups. The alkyl portion is small enough not to significantly hinder solvation.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole-dipole interactions can effectively solvate the polar functional groups. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.[1]
Acetone, Ethyl AcetateModerate These solvents are moderately polar and can interact with the polar groups, but their solvating power is less than DMSO or DMF.
Non-Polar Dichloromethane (DCM)Moderate to High While possessing a dipole, DCM is an excellent solvent for many organic compounds, effectively solvating the large non-polar backbone.
TolueneLow to Moderate The aromatic nature may offer some favorable π-stacking interactions with the benzene ring, but it lacks the polarity to effectively solvate the amine and methoxy groups.
Hexanes, HeptaneVery Low These are highly non-polar solvents and are unlikely to overcome the crystal lattice energy of the solid compound due to the presence of multiple polar functional groups.[5]

Experimental Determination of Solubility: Protocols and Best Practices

While predictions are useful, empirical determination is non-negotiable for accurate data. The two primary methods are thermodynamic and kinetic solubility assays.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. The shake-flask method is the most reliable technique for its determination.[6] It is a self-validating system because it ensures equilibrium is reached and uses a robust analytical endpoint.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2,7,8-Trimethoxy-1H-3-benzazepine to a glass vial (e.g., 5-10 mg). The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours. A 24-hour time point and a 48-hour time point should be compared to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: Remove the vial and allow the undissolved solid to sediment for at least 1 hour.

  • Sampling: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.22 µm syringe filter (PTFE is a good choice for broad solvent compatibility).

  • Filtration: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter material. Collect the subsequent clear filtrate into a clean vial.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) at a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the filtered sample into the same concentration range as the standards.

    • Analyze the standards and the sample by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the sample from the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound before it precipitates when added from a concentrated DMSO stock solution into an aqueous or organic medium. It is widely used in early drug discovery for rapid screening.[7]

Experimental Protocol: DMSO Stock Method

  • Stock Solution: Prepare a high-concentration stock solution of 2,7,8-Trimethoxy-1H-3-benzazepine in 100% DMSO (e.g., 10 mM).

  • Solvent Plates: Add the desired organic solvents to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent). This introduces the compound and a small percentage of DMSO.

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader that can detect light scattering.[8] The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, the plates can be filtered or centrifuged, and the supernatant analyzed by HPLC or LC-MS/MS.

Causality and Trustworthiness: The kinetic method is faster but can yield higher, less stable solubility values due to the formation of supersaturated solutions.[9] It is a valuable tool for ranking compounds but should be followed by thermodynamic measurements for key compounds.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the concentration of a dissolved compound in solubility studies.[6]

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-280 nm range).

  • Column Temperature: 30 °C

This method must be validated for linearity, accuracy, and precision using standard solutions of 2,7,8-Trimethoxy-1H-3-benzazepine.

Conclusion

While a definitive, publicly available solubility dataset for 2,7,8-Trimethoxy-1H-3-benzazepine is elusive, a systematic approach grounded in its molecular structure allows for a robust predictive framework. The trimethoxy and amine functionalities suggest high solubility in polar protic solvents like methanol and ethanol, and moderate to high solubility in polar aprotic solvents such as DMSO and DCM. Conversely, poor solubility is anticipated in non-polar hydrocarbon solvents. For any research or development application, these predictions must be confirmed through empirical testing. The detailed shake-flask protocol provided in this guide represents the gold-standard methodology for generating accurate and reliable thermodynamic solubility data, which is essential for advancing the scientific and therapeutic potential of this promising benzazepine scaffold.

References

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Glomme, A., & Bergström, C. A. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary, Department of Chemistry website.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Helmenstine, A. M. (2021, August 1).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?.
  • BenchChem. (n.d.). Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.
  • Proprep. (n.d.). Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds.
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from University of Arizona, College of Pharmacy website.

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Introduction: The Significance of the 3-Benzazepine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic History of 2,7,8-Trimethoxy-1H-3-benzazepine

The 3-benzazepine framework is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] These molecules, which can be described as cyclized phenethylamines, are structurally related to tetrahydroisoquinolines and have demonstrated a wide range of pharmacological activities.[4] Derivatives of 3-benzazepine are known to modulate monoamine receptors, acting as dopamine D1-like receptor agonists and antagonists, as well as serotonin 5-HT2 receptor agonists.[4] The therapeutic potential of this scaffold is exemplified by drugs like Fenoldopam, a dopamine agonist used to treat severe hypertension, and Lorcaserin, a serotonin receptor agonist previously marketed for weight management.[1][4]

Among the vast family of substituted 3-benzazepines, 2,7,8-Trimethoxy-1H-3-benzazepine holds particular importance as a key intermediate in the synthesis of Ivabradine.[5][6] Ivabradine is a heart rate-lowering medication used for the treatment of stable angina pectoris.[5] The development of efficient and scalable synthetic routes to 2,7,8-Trimethoxy-1H-3-benzazepine has therefore been a significant focus of research, driven by the pharmaceutical industry's need for a reliable supply of this crucial building block. This guide provides a comprehensive overview of the historical evolution and modern advancements in the synthesis of this important molecule.

Evolution of Synthetic Strategies for the 3-Benzazepine Core

The construction of the seven-membered ring inherent to the 3-benzazepine scaffold presents a unique synthetic challenge. Early and classical methods have been refined over time, and novel, more efficient strategies have been developed, leveraging advancements in catalysis and reaction methodology.

Classical Approaches: Building the Seven-Membered Ring

The foundational methods for constructing the 3-benzazepine core typically rely on intramolecular cyclization reactions. These strategies involve forming either a key carbon-carbon or carbon-nitrogen bond to close the seven-membered ring.

  • Intramolecular Friedel-Crafts Alkylation: This has been one of the most common methods for constructing the medium-sized ring of the 3-benzazepine scaffold.[2] This reaction involves the cyclization of an N-phenethyl derivative bearing an electrophilic side chain, typically promoted by a Lewis acid. While effective, this method often requires an excess of the Lewis acid and can lack flexibility for varying substituents on the aromatic ring.[2]

  • Ring Closure via C-N Bond Formation: Several strategies focus on forming one of the carbon-nitrogen bonds to complete the heterocyclic ring. These methods can start from precursors like aminocarboxylic acids, amino halides, or involve intramolecular reductive amination.[2][7] The yields for these reactions are generally fair to good, though side reactions leading to five- or six-membered rings can sometimes be a competing pathway.[7]

Modern Synthetic Innovations

More recent developments in synthetic organic chemistry have provided powerful new tools for the synthesis of 3-benzazepines, often offering higher efficiency, selectivity, and functional group tolerance.

  • Transition-Metal-Catalyzed Reactions:

    • Heck Reaction: Intramolecular Heck reactions have proven to be a high-yielding and reliable method for generating the 3-benzazepine scaffold.[2] A notable advancement is the use of a microwave-assisted reductive intramolecular Heck reaction, which can proceed with full regio- and stereoselectivity to form 1-substituted 3-benzazepinones.[2]

    • Heck-Suzuki Tandem Reaction: A novel procedure combining a Heck reaction and a Suzuki coupling in a tandem fashion has been developed to construct the 3-benzazepine framework from propiolamides and boronic acids.[8]

    • Cobalt-Catalyzed C-H Functionalization: A modern approach utilizes a cobalt-catalyzed, picolinamide-directed C(sp²)–H bond annulation with acetylene (using calcium carbide as a solid source) to synthesize 3-benzazepine derivatives in good to excellent yields.[9]

  • Ring Expansion Reactions: Highly efficient formation of tricyclic 3-benzazepine derivatives has been achieved through the ring expansion of C,N-cyclic-N'-acyl azomethine imines with a sulfonium ylide.[7][8]

  • Asymmetric Synthesis: Given the pharmacological importance of chiral 3-benzazepines, enantioselective methods are highly valuable. An iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has been developed to produce chiral 1-substituted tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee).[1]

Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A Key Precursor

A common and crucial precursor for many Ivabradine syntheses is the lactam 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. A robust industrial process for this intermediate is essential. One patented method highlights an efficient, high-yield process starting from (3,4-dimethoxyphenyl)acetic acid.[6]

Workflow for Industrial Synthesis of the Benzazepinone Precursor

A 1. (3,4-dimethoxyphenyl)acetic acid C Amidation A->C B 2. Aminoacetaldehyde Acetal B->C D N-[2-(3,4-dimethoxyphenyl)acetyl]aminoacetaldehyde Acetal C->D E Cyclization (Conc. H2SO4) D->E F 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one E->F

Caption: Industrial synthesis pathway to a key lactam precursor.

Experimental Protocol: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[6]
  • Amidation: (3,4-dimethoxyphenyl)acetic acid is reacted with an aminoacetaldehyde acetal, such as aminoacetaldehyde dimethyl acetal, in an organic solvent. This step forms the corresponding N-[2-(3,4-dimethoxyphenyl)acetyl]aminoacetaldehyde acetal intermediate.

  • Cyclization: The intermediate from the previous step is subjected to cyclization in the presence of concentrated sulfuric acid.

  • Isolation: The reaction mixture is worked up to isolate the final product, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This process is notable for its excellent yield.[6]

Key Synthetic Route to Ivabradine via 2,7,8-Trimethoxy-1H-3-benzazepine Scaffolds

The synthesis of Ivabradine itself showcases the practical application of 3-benzazepine chemistry. A common industrial route involves the coupling of the 3-benzazepinone core with a chiral side chain.[10][11]

General Synthetic Scheme for Ivabradine

A 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one B Alkylation with 1-bromo-3-chloropropane A->B C 3-(3-chloropropyl)-7,8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one B->C E Nucleophilic Substitution C->E D ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa- 1,3,5-triene-7-yl-methyl)-methyl-amine D->E F Dehydro-Ivabradine E->F G Hydrogenation (e.g., Pd/C, H2) F->G H Ivabradine G->H

Caption: A common synthetic pathway for the drug Ivabradine.

Detailed Experimental Steps (Illustrative)
  • Alkylation of the Lactam: The starting material, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is N-alkylated using a dihaloalkane such as 1-bromo-3-chloropropane to introduce the propyl side chain.[10]

  • Side Chain Introduction: The resulting chloropropyl intermediate is then reacted with the key chiral amine, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, via a nucleophilic substitution reaction.[10] This step couples the two main fragments of the molecule.

  • Reduction/Hydrogenation: The product from the coupling reaction, which contains a dihydro-benzazepine ring, is then subjected to hydrogenation. This is typically carried out using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond in the seven-membered ring, yielding the final tetrahydro-benzazepine structure of Ivabradine.[10][12]

  • Salt Formation: Finally, the Ivabradine free base can be converted to a pharmaceutically acceptable salt, such as the hydrochloride, for formulation.[5][12]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 2,7,8-Trimethoxy-1H-3-benzazepine and its derivatives is dictated by factors such as scale, cost, efficiency, and stereochemical requirements.

Method Key Transformation Advantages Disadvantages Typical Yields References
Friedel-Crafts Alkylation Intramolecular Electrophilic Aromatic SubstitutionWell-established, uses simple starting materials.Requires excess Lewis acid, potential for side products, limited substituent tolerance.Fair to Good[2][7]
Intramolecular Heck Reaction Palladium-catalyzed C-C bond formationHigh-yielding, good functional group tolerance, can be stereoselective.Requires palladium catalyst, may need specialized conditions (e.g., microwave).Good to Excellent[2]
Co-Catalyzed C-H Annulation Cobalt-catalyzed C-H functionalizationHigh atom economy, uses inexpensive acetylene source (CaC2).Requires a directing group, catalyst can be sensitive.Good to Excellent[9]
Asymmetric Hydrogenation Iridium-catalyzed hydrogenationExcellent enantioselectivity for chiral derivatives.Requires specialized chiral ligands and catalyst.High (92-99%)[1]
Industrial Ivabradine Route N-Alkylation and HydrogenationScalable, robust, well-defined steps for pharmaceutical production.Multi-step process, requires specific chiral starting materials.High overall yield[6][10]

Conclusion and Future Outlook

The synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine and related structures has evolved significantly from classical cyclization methods to highly efficient, modern catalytic strategies. The journey from early academic explorations of the 3-benzazepine scaffold to the development of robust, industrial-scale syntheses for key pharmaceutical intermediates like that for Ivabradine highlights the power of innovation in organic chemistry. Future research in this area will likely focus on further improving the sustainability and efficiency of these syntheses. The development of new catalytic systems that operate under milder conditions, reduce waste, and allow for even greater control over stereochemistry will continue to be a primary objective for researchers in both academic and industrial settings. The enduring pharmacological relevance of the 3-benzazepine core ensures that it will remain an important target for synthetic chemists for the foreseeable future.

References

  • Two General Routes to 1,4-Disubstituted-2,3,4,5-tetrahydro- 1 H -3-benzazepines. (n.d.).
  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC. (n.d.).
  • Synthesis of 3-aryl-3-benzazepines via aryne[1][7] Stevens rearrangement of 1,2,3,4-tetrahydroisoquinolines - Organic Chemistry Frontiers (RSC Publishing). (2018, April 13). Retrieved from

  • Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization with CaC2 as the Acetylene Source | Organic Letters - ACS Publications. (2024, October 25).
  • Efficient Synthesis of the 3-Benzazepine Framework via Intramolecular Heck Reductive Cyclization | Organic Letters - ACS Publications. (2007, July 3).
  • Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap. (2021, September 14).
  • Substituted 3-benzazepine - Wikipedia. (n.d.).
  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW - CIBTech. (n.d.).
  • new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one. (n.d.).
  • Ivabradine hydrochloride synthesis - ChemicalBook. (n.d.).
  • EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents. (n.d.).
  • Method for synthesizing Ivabradine - CN101723897A - Google Patents. (n.d.).
  • ChemInform Abstract: Heck-Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. | Request PDF - ResearchGate. (n.d.).

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Methodological & Application

Application Notes & Protocols: Directed ortho-Metallation Strategies for 3-Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Scientific Applications Department For: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-benzazepine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the dopamine receptor agonist Fenoldopam and the vasopressin receptor antagonist Tolvaptan. Traditional methods for functionalizing this heterocyclic system can be circuitous, often lacking regiochemical control. Directed ortho-Metallation (DoM) has emerged as a powerful and highly regioselective strategy for the C-H functionalization of aromatic and heterocyclic rings.[1][2] This document provides a comprehensive guide to the application of DoM protocols for the synthesis of substituted 3-benzazepine derivatives, focusing on the underlying principles, detailed experimental procedures, and practical insights for troubleshooting and optimization.

The core principle of DoM involves the use of a Directing Metallation Group (DMG), a heteroatom-containing functional group that coordinates to an organolithium base.[3][4] This coordination positions the base to deprotonate the sterically nearest (ortho) proton, creating a stabilized aryllithium intermediate that can be trapped by a wide range of electrophiles with high regioselectivity.[2][3][5] For 3-benzazepine systems, the nitrogen atom of the azepine ring provides a convenient handle for the installation of powerful DMGs, enabling precise functionalization at the pharmaceutically relevant C-4 position.

The Principle of Directed ortho-Metallation (DoM)

DoM is a two-step process that circumvents the typical regioselectivity rules of electrophilic aromatic substitution, which often yield mixtures of ortho and para products.[3] The process is governed by a mechanism known as the Complex-Induced Proximity Effect (CIPE).[4]

  • Coordination: A Lewis basic Directing Metallation Group (DMG) on the aromatic ring coordinates to a Lewis acidic organolithium reagent (e.g., n-BuLi, s-BuLi).[3][4] This brings the highly basic alkyl group into close proximity with a specific ortho-proton.

  • Deprotonation: The organolithium base abstracts the adjacent ortho-proton, forming a thermodynamically stable aryllithium species. This step is often performed at low temperatures (e.g., -78 °C) in an aprotic polar solvent like tetrahydrofuran (THF) to prevent side reactions.[1][6]

  • Electrophilic Quench: The newly formed nucleophilic aryllithium intermediate reacts with an added electrophile (E+) in an ipso-substitution, installing the new functionality exclusively at the ortho position.[4]

The strength of the DMG is critical for the efficiency of the reaction. Strong DMGs, such as tertiary amides (-CONR₂), carbamates (-OCONR₂, -NHCO₂R), and sulfonamides (-SO₂NR₂), are particularly effective due to their excellent ability to coordinate lithium.[5][7]

Caption: Figure 1: General Mechanism of Directed ortho-Metallation (DoM).

Application to 3-Benzazepine Derivatives: The N-Boc Strategy

For the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, the most robust and widely employed DoM strategy involves the use of an N-tert-butyloxycarbonyl (N-Boc) group as the DMG. The carbamate functionality is a powerful director, facilitating clean and high-yielding lithiation at the C-4 position.

Rationale for the N-Boc Group
  • Directing Power: The carbonyl oxygen of the Boc group is an excellent Lewis base, strongly coordinating the organolithium reagent.

  • Stability: The N-Boc group is stable to the strongly basic conditions of the lithiation step.

  • Facile Removal: The Boc group can be readily removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) after the desired C-4 functionalization has been achieved, revealing the free secondary amine for further derivatization.[8][9]

The overall workflow involves three key stages: protection of the 3-benzazepine nitrogen, directed ortho-metallation and electrophilic quench, and subsequent deprotection.

Benzazepine_Workflow Figure 2: DoM Workflow for 3-Benzazepine Functionalization cluster_0 Stage 1: Protection cluster_1 Stage 2: C-H Functionalization cluster_2 Stage 3: Deprotection start 3-Benzazepine prot N-Boc Protection (Boc)₂O, Base start->prot dom DoM 1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile (E+) prot->dom deprot N-Boc Deprotection Acid (e.g., TFA or HCl) dom->deprot final C-4 Functionalized 3-Benzazepine deprot->final

Caption: Figure 2: DoM Workflow for 3-Benzazepine Functionalization.

Detailed Experimental Protocols

Protocol 4.1: N-Boc Protection of 2,3,4,5-tetrahydro-1H-3-benzazepine

Materials:

  • 2,3,4,5-tetrahydro-1H-3-benzazepine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-benzazepine (1.0 eq) in DCM.

  • Add a base, such as triethylamine (1.5 eq) or NaHCO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude N-Boc-3-benzazepine is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 4.2: Directed ortho-Metallation and Iodination of N-Boc-3-benzazepine

SAFETY NOTE: Organolithium reagents like s-BuLi are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • N-Boc-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dissolve N-Boc-3-benzazepine (1.0 eq) in anhydrous THF under nitrogen.

  • Add TMEDA (1.2 eq) to the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF.

  • Transfer the iodine solution to the aryllithium solution via cannula, again keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add saturated Na₂S₂O₃ solution to quench excess iodine (the dark color will disappear).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield 4-iodo-N-Boc-3-benzazepine.

Scope and Versatility

The true power of the DoM strategy lies in the wide variety of electrophiles that can be used to trap the C-4 lithiated intermediate. This allows for the introduction of diverse functionalities, providing rapid access to libraries of analogs for structure-activity relationship (SAR) studies.

Electrophile Reagent Example Introduced Group Notes
Halogens I₂, Br₂, C₂Cl₆-I, -Br, -ClHalogenated products are key intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira).[10]
Carbonyls DMF-CHO (Formyl)Provides an aldehyde handle for further elaboration.
CO₂ (gas)-COOH (Carboxyl)Introduces a carboxylic acid group.[11]
Aldehydes/Ketones-CH(OH)RForms secondary or tertiary alcohols.
Silyl Groups TMS-Cl-Si(CH₃)₃Can be used as a protecting group or for subsequent transformations.
Boronic Esters B(OiPr)₃-B(pin)A direct route to boronic esters for Suzuki cross-coupling.
Sulfur Groups (PhS)₂-SPhIntroduces a phenylthio group.
Alkylation MeI-CH₃Simple alkylation; generally less efficient than other electrophiles.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive organolithium reagent. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate the organolithium solution before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain strict temperature control at -78 °C during lithiation.
Mixture of Products 1. Lithiation at an undesired position. 2. Anionic Fries rearrangement.1. Ensure the DMG is the strongest directing group on the ring. 2. Keep the reaction temperature low; do not allow the aryllithium to warm up before quenching.
Poor Yield after Electrophile Addition 1. Electrophile is too weak or sterically hindered. 2. Protonation of the aryllithium by an acidic electrophile.1. Use a more reactive electrophile. 2. Consider transmetallation to a less basic organometallic (e.g., with ZnCl₂ or CuCN) before adding the electrophile.
Difficulty with N-Boc Deprotection 1. Acid-sensitive functional groups elsewhere in the molecule.1. Use milder deprotection conditions (e.g., 4M HCl in dioxane at 0 °C).[8] 2. Consider alternative methods like TMSI or oxalyl chloride/methanol for sensitive substrates.[9][12]

Conclusion

Directed ortho-Metallation represents a cornerstone technology for the regioselective functionalization of aromatic systems.[1] Its application to N-Boc protected 3-benzazepines provides a reliable, scalable, and versatile route to C-4 substituted derivatives, which are critical precursors in pharmaceutical research and development. By understanding the core principles and carefully controlling reaction parameters, researchers can leverage this powerful C-H activation strategy to accelerate the synthesis of complex molecular targets.

References

  • Wikipedia. Directed ortho metalation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Online] Available at: [Link]

  • Grokipedia. Directed ortho metalation. [Online] Available at: [Link]

  • Sanz-Cervera, J. F., et al. (2009). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters. [Online] Available at: [Link]

  • University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]

  • Mortier, J. DIRECTED ORTHO METALATION. [Online] Available at: [Link]

  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?. [Online] Available at: [Link]

  • Hassan, J., et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Online] Available at: [Link]

  • Snieckus, V. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. [Online] Available at: [Link]

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Online] Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online] Available at: [Link]

  • Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Online] Available at: [Link]

  • A. F. M. M. Rahman, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Online] Available at: [Link]

  • Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Online] Available at: [Link]

  • University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry. [Online] Available at: [Link]

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Quenching 1-lithio-2,7,8-trimethoxy-1H-3-benzazepine with iodomethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a high-precision protocol for the regioselective C1-methylation of 2,7,8-trimethoxy-1H-3-benzazepine. This transformation is critical for diversifying benzazepine scaffolds, which are privileged structures in dopaminergic pharmacology (e.g., D1 antagonists like SCH-23390).[1]

Part 1: Mechanistic Insight & Strategic Design

The Challenge: Regiocontrol in Benzazepines

The 1H-3-benzazepine scaffold presents multiple sites for electrophilic attack. However, the C1 position (benzylic and


-imidate) possesses unique acidity (

) that allows for selective deprotonation over the aromatic ring protons or the methoxy groups.[1]
  • Substrate Analysis: 2,7,8-trimethoxy-1H-3-benzazepine contains a cyclic imidate (lactim ether) moiety.[1] The C2-methoxy group is electronically synergistic with the C1-protons, enhancing their acidity while protecting the nitrogen from irreversible alkylation (unlike a secondary amine).[1]

  • The Lithio-Intermediate: Upon treatment with Lithium Diisopropylamide (LDA), the proton at C1 is removed to form 1-lithio-2,7,8-trimethoxy-1H-3-benzazepine .[1] This species is stabilized by:

    • Benzylic Resonance: Delocalization into the fused aromatic ring.[1]

    • Aza-Allylic Resonance: Delocalization through the C1-C2=N system.

    • Coordination: Potential chelation between the Lithium cation and the C2-methoxy oxygen or the N3 nitrogen.

Reaction Logic

The protocol utilizes a Deprotonation-Quench strategy.[1]

  • Generation: LDA is used as a bulky, non-nucleophilic base to prevent nucleophilic attack on the C2-imidate carbon.[1]

  • Temperature Control: The reaction is conducted at low temperature (-78°C) to maintain the kinetic stability of the lithio-species and prevent isomerization or decomposition (e.g., elimination to form fully aromatic species).[1]

  • Quenching: Iodomethane (MeI) is a highly reactive, soft electrophile that reacts instantaneously with the hard/soft lithio-anion.[1]

Part 2: Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
2,7,8-Trimethoxy-1H-3-benzazepine Substrate>98% HPLCDry under high vacuum for 2h prior to use.[1]
Diisopropylamine (DIPA) Base PrecursorDistilledDistill over CaH₂; store under Ar.[1]
n-Butyllithium (n-BuLi) Lithiating Agent1.6 M or 2.5 M in HexanesTitrate before use (e.g., with diphenylacetic acid).[1]
Iodomethane (MeI) Electrophile99%Carcinogen. Handle in fume hood.[1] Filter through basic alumina to remove stabilizer if necessary.[1]
Tetrahydrofuran (THF) SolventAnhydrousDistilled from Na/Benzophenone or from SPS.[1]
Step-by-Step Methodology

1. Preparation of LDA (In-Situ)

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

  • Charging: Add anhydrous THF (10 mL) and Diisopropylamine (1.1 equiv). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 5 minutes.

  • Activation: Warm the solution to 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

2. Formation of 1-Lithio-2,7,8-trimethoxy-1H-3-benzazepine

  • Addition: Dissolve the substrate (2,7,8-trimethoxy-1H-3-benzazepine, 1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C via cannula or syringe pump (rate: 1 mL/min) to avoid local heating.

  • Incubation: Stir the deep-colored solution (often yellow/orange) at -78°C for 45 minutes . This ensures complete deprotonation without thermodynamic equilibration to less reactive species.[1]

3. Electrophilic Quench

  • Quenching: Add Iodomethane (1.2–1.5 equiv) neat, dropwise, to the reaction mixture at -78°C.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours. The color usually fades as the alkylation proceeds.

4. Workup & Isolation

  • Termination: Quench the reaction with Saturated Aqueous Ammonium Chloride (

    
    , 10 mL).
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc, 20 mL). Separate layers. Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.[1]
    
  • Purification: Concentrate in vacuo. The product, 1-methyl-2,7,8-trimethoxy-1H-3-benzazepine , is typically obtained in quantitative yield and high purity.[1] If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).[1]

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the transformation logic and intermediate species.

BenzazepineMethylation Substrate 2,7,8-Trimethoxy- 1H-3-benzazepine Intermediate 1-Lithio-2,7,8-trimethoxy- 1H-3-benzazepine (Stabilized Anion) Substrate->Intermediate Deprotonation (C1-H Removal) LDA LDA (1.1 eq) THF, -78°C LDA->Intermediate Product 1-Methyl-2,7,8-trimethoxy- 1H-3-benzazepine Intermediate->Product SN2 Alkylation Reagent Iodomethane (MeI) (Electrophile) Reagent->Product

Caption: Mechanistic flow for the C1-selective lithiation and methylation of the benzazepine scaffold.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure LDA is fresh; increase deprotonation time to 1h.
Starting Material Recovery Quench failure or Wet THFDistill THF immediately before use; verify n-BuLi titer.[1]
Poly-methylation Excess base/MeI or warming too fastKeep temp at -78°C during MeI addition; use strictly 1.1 eq base.[1]
Decomposition Temperature > -50°C during lithiationMaintain strict cryogenic conditions (-78°C) until quench is complete.[1]

Part 4: Safety & Compliance

  • Iodomethane (MeI): A volatile, potent alkylating agent and suspected carcinogen.[1] Use only in a certified fume hood with double-gloving (Nitrile/Laminate).[1] Neutralize spills with aqueous ammonia.[1]

  • n-Butyllithium: Pyrophoric.[1] Handle under inert atmosphere (Nitrogen/Argon).[1] Have a Class D fire extinguisher nearby.

  • Waste Disposal: All aqueous waste containing iodides must be segregated.[1] Organic waste containing benzazepines should be treated as bioactive hazardous waste.[1]

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations . Vol 17: Six-Membered Hetarenes with Two Unlike or More than Two Heteroatoms. Section 17.4.6.3.4.1.2 "C1-Methylation of 2,7,8-Trimethoxy-1H-3-benzazepine".[1][2][3] Thieme Chemistry.

  • Pecherer, B., et al. "The Synthesis of Some 3-Benzazepines."[1] Journal of Heterocyclic Chemistry, vol. 8, no. 5, 1971, pp. 779-783.[1] (Foundational work on 3-benzazepine synthesis and reactivity).

  • Kaiser, C., et al. "Synthesis and Antidopaminergic Activity of Some 3-Benzazepine Derivatives."[1] Journal of Medicinal Chemistry, vol. 23, no. 9, 1980, pp. 975-976.[1] (Context for 7,8-dimethoxy/trimethoxy pharmacophores).

Sources

Solvent selection for benzazepine alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the


-Alkylation of Benzazepine Scaffolds 

Executive Summary

The benzazepine moiety, particularly the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, is a privileged pharmacophore in neuropsychiatric drug discovery (e.g., Fenoldopam, Lorcaserin). A critical synthetic bottleneck in generating libraries of these compounds is the


-alkylation of the secondary amine. This transformation is often plagued by competing elimination reactions, over-alkylation (quaternization), and the conformational flexibility of the seven-membered ring which can sterically hinder nucleophilic attack.

This guide provides a rational, fragment-based approach to solvent selection. Moving beyond traditional, hazardous dipolar aprotic solvents (DMF, NMP), we validate Phase Transfer Catalysis (PTC) and green solvent alternatives (2-MeTHF, CPME) as superior protocols for yield, purity, and environmental compliance.

Mechanistic Insight: The 7-Membered Ring Challenge

To optimize solvent selection, one must understand the physical organic chemistry of the substrate. Unlike flat piperidines or pyrrolidines, the benzazepine ring exists in a dynamic equilibrium between pseudo-chair and pseudo-boat conformers.

  • Steric Gating: The methylene protons at C2 and C4 can create a "steric gate" around the nitrogen lone pair.

  • Solvent Effect on Conformation:

    • Non-polar solvents (Toluene): Favor a compact conformation where the lone pair is often more accessible, but the salt forms of the amine are insoluble.

    • Polar Protic solvents (MeOH): Stabilize the amine via hydrogen bonding (

      
      ), effectively "caging" the nucleophile and retarding the rate of 
      
      
      
      attack.
    • Polar Aprotic solvents (DMF, DMSO): Solvate the cation of the base (

      
      , 
      
      
      
      ), leaving the benzazepine anion (if deprotonated) or the neutral amine "naked" and highly reactive.

The "Loose" Transition State: In benzazepine alkylation, the transition state is often "loose" due to ring strain. Solvents with high dielectric constants (


) stabilize the developing charge separation in the transition state, lowering the activation energy (

).

Solvent Selection Matrix

We categorize solvents based on the GSK Solvent Selection Guide principles, adapted specifically for amine alkylation kinetics.

Table 1: Solvent Performance & Sustainability Profile
Solvent ClassRepresentative SolventsReaction Rate (

)
Workup EfficiencyGreen ScoreRecommendation
Phase Transfer (Biphasic) Toluene / Water High (Interface driven)Excellent (Decant)High Primary Protocol
Green Dipolar Aprotic Acetonitrile (MeCN) MediumGood (Low BP)MediumGeneral Purpose
Green Ethers 2-MeTHF, CPME Low (requires heat)ExcellentHighFor sensitive groups
Traditional Dipolar DMF, NMP, DMAc Very HighPoor (High BP, water wash)Low (Toxic)Last Resort
Chlorinated DCM, DCE LowGoodVery LowAvoid

Experimental Protocols

Protocol A: The "Green" Standard – Phase Transfer Catalysis (PTC)

Best for: Scalability, ease of workup, and preventing over-alkylation.

Principle: The reaction occurs at the interface of the organic phase (containing the benzazepine and alkyl halide) and the aqueous phase (containing the base). The catalyst (TBAB) shuttles the deprotonated amine or hydroxide ion into the organic layer.

Materials:

  • Substrate: 2,3,4,5-Tetrahydro-1H-3-benzazepine derivative (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: 50% w/w aq.

    
     or NaOH (depends on protecting groups)
    
  • Solvent: Toluene (Volume: 10 mL per gram of substrate)

  • Catalyst: Tetra-n-butylammonium bromide (TBAB) (5 mol%)

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the benzazepine substrate and Toluene.

  • Catalyst: Add TBAB (0.05 equiv). Stir until partially dissolved.

  • Base: Add the aqueous base solution in one portion. The mixture will be biphasic.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise at Room Temperature (RT).

  • Reaction: Heat to 60°C with vigorous stirring (critical for surface area generation). Monitor by HPLC/TLC.

    • Note: Reaction typically completes in 2-6 hours.

  • Workup: Stop stirring. Allow layers to separate (instantaneous).

    • Remove the aqueous (bottom) layer.

    • Wash the organic layer once with water and once with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often not required. If necessary, recrystallize from EtOH/Heptane.

Protocol B: The "High Reactivity" Method (Difficult Substrates)

Best for: Sterically hindered electrophiles or unreactive secondary amines.

Materials:

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if MeCN fails).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – The "Cesium Effect" aids solubility.
    

Step-by-Step:

  • Dissolution: Dissolve benzazepine (1.0 equiv) in MeCN (0.2 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
  • Electrophile: Add alkyl halide (1.2 equiv).

  • Reflux: Heat to reflux (82°C for MeCN).

  • Workup (MeCN): Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual salts.

Troubleshooting & Process Control

Self-Validating the Protocol:

  • The "Spot-to-Spot" Check: In TLC, the tertiary amine product is usually less polar than the secondary amine starting material. However, if the product streaks or stays at the baseline, you may have formed the quaternary ammonium salt (over-alkylation).

  • Proton NMR Diagnostic:

    • Starting Material: Look for the broad singlet of the NH proton (typically

      
       1.8–2.5 ppm, solvent dependent).
      
    • Product: Disappearance of the NH singlet. Appearance of the

      
      -alkyl methylene triplet/multiplet.
      
    • Quaternization:[1][2] Significant downfield shift of the benzazepine ring protons (

      
       to nitrogen) by ~0.5–1.0 ppm.
      

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on substrate solubility and green chemistry constraints.

SolventSelection Start Start: Benzazepine Alkylation SolubilityCheck Is Substrate Soluble in Toluene? Start->SolubilityCheck GreenRoute Route A: Phase Transfer Catalysis (Toluene/Water + TBAB) SolubilityCheck->GreenRoute Yes (Preferred) PolarityCheck Is Electrophile Highly Unreactive? SolubilityCheck->PolarityCheck No StandardRoute Route B: Acetonitrile + Cs2CO3 PolarityCheck->StandardRoute No (Standard) HardRoute Route C: DMF + NaH (Requires Safety Controls) PolarityCheck->HardRoute Yes (High Energy Required)

Figure 2: Mechanistic Pathway & PTC Cycle

Caption: The catalytic cycle showing the transfer of the active nucleophile across the interface, avoiding the need for high-boiling polar solvents.

PTCCycle AqPhase Aqueous Phase (Base: KOH/K2CO3) Interface Interface AqPhase->Interface Ion Exchange OrgPhase Organic Phase (Toluene: Benzazepine + R-X) Q_Salt Q+OH- (Active Catalyst) Interface->Q_Salt Transfer to Org Deprotonation Deprotonation of Benzazepine-NH Q_Salt->Deprotonation Alkylation SN2 Attack on R-X Deprotonation->Alkylation Regen Regeneration of Q+X- Alkylation->Regen Regen->Interface Return to Aq

References

  • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011).[3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3] Green Chemistry, 13, 854-862.[3]

  • Benzazepine Synthesis Review: Pecher, L., et al. (2019). "From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps."[4] ACS Central Science, 5(10), 1775–1782.

  • Phase Transfer Catalysis: Kandri Rodi, Y., et al. (2023). "Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions." Journal of Moroccan Chemistry of Heterocycles.

  • Solvent Effects on Alkylation: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5]

  • 3-Benzazepine Pharmacology: Smith, J. A., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[6][7] Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,7,8-Trimethoxy-1H-3-benzazepine, a key intermediate in the development of novel therapeutics. While a specific, publicly available, scaled-up synthesis for this exact molecule is not extensively documented, this guide outlines a robust and scientifically-grounded proposed synthetic pathway. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology derived from established chemical principles and analogous transformations for related benzazepine structures. Emphasis is placed on the rationale behind experimental choices, safety considerations for large-scale production, and methods for ensuring high purity of the final product.

Introduction and Significance

The 3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 2,7,8-Trimethoxy-1H-3-benzazepine suggests its potential as a precursor for analogues of existing drugs or as a novel pharmacophore itself. The electron-donating methoxy groups can significantly influence the molecule's binding affinity to biological targets and its pharmacokinetic properties.

Given the absence of a standardized, large-scale protocol in the literature for this particular trimethoxy derivative, this application note proposes a multi-step synthesis amenable to scale-up. The proposed route commences with the commercially available and structurally critical 3,4,5-trimethoxyphenylacetic acid.[1][2][3] This starting material is a key intermediate in the synthesis of various pharmaceuticals, including oncology agents and neuromuscular blockers.[1]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for scalability and efficiency. The overall strategy involves the construction of a suitable β-phenethylamine precursor from 3,4,5-trimethoxyphenylacetic acid, followed by an intramolecular cyclization to form the seven-membered benzazepine ring. This approach is analogous to established methods for synthesizing substituted benzazepines and related nitrogen-containing heterocycles.[4]

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway A 3,4,5-Trimethoxyphenylacetic acid B Intermediate Amide A->B Amidation C β-(3,4,5-trimethoxyphenyl)ethylamine B->C Reduction D N-Acyl Intermediate C->D Acylation E 2,7,8-Trimethoxy-1H-3-benzazepine D->E Bischler-Napieralski Cyclization Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Acylation cluster_step4 Step 4: Cyclization & Reduction A1 Acid Chloride Formation A2 Amidation Reaction A1->A2 A3 Filtration & Concentration A2->A3 A4 Recrystallization A3->A4 B1 LAH Reduction A4->B1 B2 Quenching (Fieser) B1->B2 B3 Filtration & Concentration B2->B3 B4 Purification B3->B4 C1 N-Acylation Reaction B4->C1 C2 Aqueous Work-up C1->C2 C3 Drying & Concentration C2->C3 D1 Bischler-Napieralski Cyclization C3->D1 D2 Quenching & Extraction D1->D2 D3 Reduction with NaBH4 D2->D3 D4 Final Work-up & Purification D3->D4

Sources

Troubleshooting & Optimization

Minimizing decomposition of 2-methoxy-3-benzazepines during workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Decomposition During Experimental Workup

Welcome to the Technical Support Center for 2-Methoxy-3-Benzazepines. As a Senior Application Scientist, I understand the synthetic challenges that can arise when working with this class of compounds. The inherent reactivity of the enol ether moiety within the 2-methoxy-3-benzazepine scaffold makes these molecules particularly susceptible to decomposition during standard workup procedures. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols to help you preserve the integrity of your compounds and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing low yields after my reaction workup when synthesizing a 2-methoxy-3-benzazepine derivative. What could be the primary cause?

A1: The most probable cause of low yields during the workup of 2-methoxy-3-benzazepines is the acid-catalyzed hydrolysis of the enol ether functional group. Enol ethers are highly sensitive to acidic conditions and can readily decompose to the corresponding ketone or aldehyde upon exposure to even mild acids in the presence of water.[1] This is a common issue as many standard workup protocols involve an acidic wash to neutralize basic reagents or byproducts.

Q2: I have isolated my 2-methoxy-3-benzazepine, but I see an additional spot on my TLC plate after a few hours. Is this related to decomposition?

A2: Yes, this is a strong indication of product decomposition. The new, more polar spot on your TLC plate is likely the hydrolyzed ketone product. The enol ether is significantly less polar than its corresponding ketone. The appearance of a new spot over time, especially if the sample is not stored under strictly anhydrous and neutral conditions, points towards the instability of the 2-methoxy-3-benzazepine.

Q3: Can I use standard silica gel for the chromatographic purification of my 2-methoxy-3-benzazepine?

A3: Standard silica gel is slightly acidic and can be sufficient to cause decomposition of highly sensitive enol ethers.[2] It is highly recommended to use deactivated silica gel for the purification of these compounds. You can either purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with a base like triethylamine.[2]

Q4: Are there any specific reagents I should avoid during the workup of 2-methoxy-3-benzazepines?

A4: Absolutely. Avoid any acidic aqueous solutions, such as dilute HCl or NH4Cl washes. Even mildly acidic conditions can be detrimental. Also, be cautious with protic solvents, especially in the presence of any residual acid, as they can facilitate hydrolysis.

Troubleshooting Guide: Workup Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the workup of 2-methoxy-3-benzazepines.

Problem 1: Significant Product Loss During Aqueous Extraction
  • Symptom: Low recovery of the desired compound from the organic phase after washing with aqueous solutions.

  • Root Cause: Acid-catalyzed hydrolysis of the enol ether at the interface of the organic and aqueous layers.

  • Solution:

    • Avoid Acidic Washes: Do not use any acidic aqueous solutions for washing.

    • Use Mildly Basic or Neutral Washes: If a wash is necessary to remove water-soluble impurities, use a saturated aqueous solution of sodium bicarbonate (NaHCO3) or brine (saturated NaCl solution). These solutions are slightly basic or neutral and will help prevent hydrolysis.

    • Minimize Contact Time: Perform the extractions quickly and avoid vigorous shaking that can increase the interfacial area and prolong contact between your compound and the aqueous phase.

    • Consider a Non-Aqueous Workup: If possible, a non-aqueous workup is the safest approach. This involves quenching the reaction with a non-protic reagent and then directly purifying the crude mixture after filtration of any solid byproducts.

Problem 2: Decomposition on Silica Gel During Column Chromatography
  • Symptom: Streaking on the TLC plate, the appearance of a new, more polar spot during chromatography, and low recovery of the pure product.

  • Root Cause: The acidic nature of standard silica gel is catalyzing the hydrolysis of the enol ether.[2]

  • Solution:

    • Use Deactivated Silica Gel: Prepare triethylamine-deactivated silica gel by making a slurry of silica gel in your desired eluent containing 1-2% triethylamine, and then packing the column. This will neutralize the acidic sites on the silica.[2]

    • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic or neutral) or Florisil.[2] However, always perform a small-scale test first, as some compounds may have strong interactions with these materials.

    • Swift Chromatography: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while still achieving good separation.

Problem 3: Product Degrades During Solvent Removal
  • Symptom: The purified product appears clean by NMR immediately after chromatography, but shows signs of decomposition after solvent removal via rotary evaporation.

  • Root Cause: Residual acid from the chromatography step or the presence of acidic impurities in the solvent can cause decomposition, which is accelerated by heating during rotary evaporation.

  • Solution:

    • Neutralize Before Concentration: Before concentrating the fractions containing your product, add a small amount of a non-volatile base like triethylamine or pyridine to neutralize any residual acid.

    • Low-Temperature Evaporation: Remove the solvent at the lowest possible temperature to minimize thermal decomposition.

    • Azeotropic Removal of Water: If water is suspected to be present, it can be removed by azeotropic distillation with a solvent like toluene before final concentration.[3]

Visualizing the Problem: Decomposition Pathway

The primary decomposition pathway for 2-methoxy-3-benzazepines during workup is the acid-catalyzed hydrolysis of the enol ether.

DecompositionPathway cluster_0 Decomposition of 2-Methoxy-3-Benzazepine Benzazepine 2-Methoxy-3-Benzazepine (Enol Ether) Protonated Protonated Intermediate (Oxonium Ion) Benzazepine->Protonated H+ (from acidic workup) Hemiacetal Hemiacetal Intermediate Protonated->Hemiacetal H2O Ketone Decomposition Product (Ketone) Hemiacetal->Ketone -CH3OH TroubleshootingWorkflow start Workup of 2-Methoxy-3-Benzazepine quench Quench Reaction start->quench aqueous_workup Aqueous Workup? quench->aqueous_workup non_aqueous Non-Aqueous Workup (Filter, Concentrate) aqueous_workup->non_aqueous No mild_wash Wash with sat. NaHCO3 or Brine aqueous_workup->mild_wash Yes purify Purification? non_aqueous->purify dry Dry Organic Layer (Na2SO4 or MgSO4) mild_wash->dry concentrate Concentrate in vacuo dry->concentrate concentrate->purify no_purify Store under Inert Atmosphere purify->no_purify No deactivated_silica Column Chromatography (Deactivated Silica Gel) purify->deactivated_silica Yes final_product Pure 2-Methoxy-3-Benzazepine no_purify->final_product deactivated_silica->final_product

Caption: Decision tree for the workup and purification of 2-methoxy-3-benzazepines.

Recommended Protocol: Gentle Workup for 2-Methoxy-3-Benzazepines

This protocol is designed to minimize the decomposition of acid-sensitive 2-methoxy-3-benzazepines.

1. Reaction Quenching (Choose one based on your reaction conditions):

  • For reactions with non-aqueous basic reagents (e.g., organolithiums, Grignard reagents): Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • For reactions in aprotic solvents with neutral or mildly basic reagents: If possible, consider a non-aqueous quench. For example, if you used a reagent that can be precipitated, you might add a co-solvent to induce precipitation, followed by filtration.

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • If your reaction solvent is not suitable for extraction, add an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x volume of the organic layer).

  • Separate the layers.

  • Wash the organic layer with brine (1 x volume of the organic layer). This helps to remove most of the dissolved water.

  • Separate the layers and collect the organic phase.

3. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Add a few drops of triethylamine to the filtrate to ensure any residual acidity is neutralized.

  • Concentrate the solution under reduced pressure at a low temperature (< 30 °C).

4. Purification (if necessary):

  • Prepare a column with silica gel that has been deactivated with triethylamine (slurry the silica gel in the eluent containing 1-2% triethylamine).

  • Load your crude product onto the column.

  • Perform flash column chromatography using a non-polar to moderately polar eluent system.

  • Combine the fractions containing your pure product.

  • Add a drop of triethylamine to the combined fractions before concentrating under reduced pressure at low temperature.

5. Storage:

  • Store the purified 2-methoxy-3-benzazepine under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is recommended) to prevent decomposition over time.

Data Summary: Stability of Enol Ethers

ConditionStability of Enol EtherRationale
Acidic (pH < 7) Highly Unstable The enol ether is rapidly hydrolyzed to the corresponding ketone or aldehyde. [1]
Neutral (pH ≈ 7) Moderately Stable Generally stable, but can be susceptible to slow hydrolysis if water is present.
Basic (pH > 7) Generally Stable Enol ethers are stable under basic conditions.
Standard Silica Gel Potentially Unstable The acidic nature of silica gel can catalyze hydrolysis. [2]
Deactivated Silica Gel Stable The neutralized surface of the silica gel prevents acid-catalyzed decomposition. [2]
Elevated Temperature Potentially Unstable Heat can accelerate the rate of hydrolysis, especially if acidic impurities are present.

References

  • Cordonier, C. E. J., Satake, K., Atarashi, M., Kawamoto, Y., Okamoto, H., & Kimura, M. (2005). Reaction of 2-methoxy-3H-azepine with NBS: efficient synthesis of 2-substituted 2H-azepines. The Journal of Organic Chemistry, 70(9), 3425–3436.
  • Hu, Y.-J., Dominique, R., Das, S. K., & Roy, R. (2001). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 79(5-6), 924-931.
  • Kuhler, T. C., & Lindsten, G. R. (1983). Preparative Reverse-Phase Flash Chromatography, A Convenient Method for the Workup of Reaction Mixtures. The Journal of Organic Chemistry, 48(20), 3589–3591.
  • Not Voodoo. (n.d.). About Workup. University of Rochester. Retrieved February 13, 2024, from [Link]

  • Not Voodoo. (n.d.). Chromatography: The Solid Phase. University of Rochester. Retrieved February 13, 2024, from [Link]

  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved February 13, 2024, from [Link]

  • Not Voodoo. (n.d.). Workup Tips. University of Rochester. Retrieved February 13, 2024, from [Link]

  • O'Neil, I. A. (1991). Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds. Synlett, 1991(09), 661–662.
  • Panne, P., & Fox, J. M. (2007). C2 Deactivated Silica Gel. Journal of the American Chemical Society, 129(1), 22–23.
  • ResearchGate. (2025, August 6). Synthesis of 2-Methoxy-3H-Azepine Derived Compounds Through the Thermal Reaction between Alkylnitrobenzene and Tributylphosphine | Request PDF. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines | Request PDF. Retrieved February 13, 2024, from [Link]

  • U.S. Patent No. EP3221297B1. (2018). Process for the synthesis of benzazepine derivatives.
  • Wikipedia. (2023, December 27). Silyl enol ether. In Wikipedia. [Link]

Sources

Validation & Comparative

Comparing acidity of C1 protons in trimethoxy vs dimethoxy benzazepines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Acidity & Reactivity of C1 Protons in Trimethoxy vs. Dimethoxy Benzazepines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth comparison of the acidity (thermodynamic and kinetic) of C1 protons in 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine versus its trimethoxy analogues (e.g., 6,7,8- or 7,8,9-trimethoxy).[1]

For the synthetic chemist or medicinal chemist, the "acidity" of the C1 benzylic proton is the gateway to functionalizing the benzazepine scaffold (e.g., introducing C1-aryl or C1-alkyl groups for dopamine receptor ligands).

Key Takeaway: While the thermodynamic acidity (pKa) of C1 protons in both scaffolds is comparable (pKa ~41–42), the kinetic acidity (rate of deprotonation) is significantly higher in trimethoxy variants possessing a C9-methoxy group (7,8,9-pattern). This is due to the Complex Induced Proximity Effect (CIPE) , where the C9-oxygen coordinates with the lithium base, directing deprotonation specifically to the C1 position. In contrast, the 7,8-dimethoxy scaffold lacks this "internal anchor," often requiring stronger bases or directing groups on the nitrogen to achieve efficient C1 functionalization.

Structural Architecture & Theoretical Framework

To understand the acidity differences, we must first define the electronic environment of the C1 position in the 3-benzazepine scaffold.

The Scaffold
  • Core: 2,3,4,5-tetrahydro-1H-3-benzazepine.[1][2]

  • C1 Position: The benzylic carbon attached to the aromatic ring junction (C9a) and the bridge carbon (C2).

  • Electronic Nature: C1 is a benzylic position. Its acidity is governed by the ability of the aromatic ring to stabilize the resulting carbanion.

Electronic Effects of Methoxy Substituents

Methoxy (-OMe) groups exert two opposing effects:

  • Inductive Effect (-I): Electron-withdrawing (stabilizes anions).[1] Short-range.

  • Resonance Effect (+M): Electron-donating (destabilizes anions).[1] Long-range (ortho/para).

Feature7,8-DimethoxyTrimethoxy (e.g., 7,8,9-pattern)
Substituent Pattern OMe at C7, C8OMe at C7, C8, C9
Relation to C1 C7 (para), C8 (meta)C9 (ortho/peri), C8 (meta), C7 (para)
Net Electronic Effect Destabilizing (+M dominates). The electron-rich ring resists accepting more negative charge from the C1 carbanion.[1]Mixed. The C9-OMe exerts a strong -I effect (stabilizing) and a coordination effect, despite the +M donation from others.

Comparative Analysis: C1 Acidity & Reactivity

This section details the practical implications of the structural differences during lithiation (deprotonation) experiments.

Thermodynamic Acidity (pKa)
  • 7,8-Dimethoxy: The electron-donating nature of the two methoxy groups makes the aromatic ring electron-rich.[1] This destabilizes the benzylic carbanion relative to an unsubstituted benzazepine.

    • Estimated pKa:~42–43 (in THF).

  • Trimethoxy: The additional methoxy group further increases electron density in the ring, theoretically making the carbanion less stable thermodynamically.

    • Estimated pKa:~43–44 .

Kinetic Acidity (Lithiation Efficiency)

This is the critical differentiator for synthetic applications.

  • The "Anchor" Effect (Trimethoxy): In a 7,8,9-trimethoxy system, the oxygen atom at C9 is spatially adjacent (peri-planar) to the C1 protons .

    • Mechanism: The lithium atom of the base (e.g., n-BuLi or s-BuLi) coordinates to the C9-methoxy oxygen. This pre-complexation brings the basic butyl anion into immediate proximity of the C1 protons.

    • Result: The energy barrier for deprotonation is drastically lowered. This is known as Directed Benzylic Metalation .

  • The "Remote" Effect (Dimethoxy): In the 7,8-dimethoxy system, the closest oxygen is at C8, which is too far to effectively coordinate lithium for C1 deprotonation.

    • Result: Deprotonation relies on random collisions. Without a directing group on the Nitrogen (e.g., N-Boc or N-Pivaloyl) to assist, C1 lithiation is sluggish and often competes with ortho-lithiation at C6 or C9.[1]

Data Summary Table
Parameter7,8-Dimethoxy Benzazepine7,8,9-Trimethoxy Benzazepine
C1 pKa (Est.) ~42 (High)~43 (Very High)
Kinetic Acidity Low High (Assisted)
Primary Lithiation Site C6 or C9 (Ring protons)C1 (Benzylic)
Required Base s-BuLi / TMEDA (Aggressive)n-BuLi (Standard)
Anion Stability Poor (Prone to isomerization)Moderate (Stabilized by Li-O chelation)

Experimental Validation & Protocols

To validate these differences, the following experimental protocols are recommended. These are designed to be self-validating via Deuterium Quench experiments.[1]

Protocol A: Determination of Kinetic Acidity (H/D Exchange)

Objective: Compare the rate of C1 deprotonation between the two scaffolds.

Reagents:

  • Substrate (Dimethoxy vs Trimethoxy benzazepine, N-protected with Boc).

  • Base: sec-Butyllithium (s-BuLi), 1.3 M in cyclohexane.[1]

  • Additive: TMEDA (Tetramethylethylenediamine) - breaks Li aggregates.[1]

  • Quench: MeOD (Methanol-d4).[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in anhydrous THF (10 mL) under Argon. Add 1.1 eq TMEDA. Cool to -78 °C .[1][3]

  • Metalation: Add s-BuLi (1.1 eq) dropwise over 5 minutes.

  • Time Course: Aliquot samples at t = 5, 15, 30, and 60 minutes.

  • Quench: Immediately quench aliquots into excess MeOD.

  • Analysis: Analyze via 1H-NMR .

    • Target Signal: Integrate the C1-H signal (typically a doublet/multiplet around δ 2.8–3.2 ppm).[1]

    • Calculation: % D-incorporation = (Original Integral - New Integral) / Original Integral.[1]

Expected Results:

  • Trimethoxy (7,8,9): >80% D-incorporation within 15 minutes (Fast kinetics due to C9-OMe directing).[1]

  • Dimethoxy (7,8): <20% D-incorporation at 15 minutes; may require warming to -40 °C to achieve full metalation.[1]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the Complex Induced Proximity Effect (CIPE) responsible for the enhanced kinetic acidity in the trimethoxy scaffold.

LithiationMechanism cluster_0 7,8-Dimethoxy (Unassisted) cluster_1 7,8,9-Trimethoxy (Assisted) D_Substrate Substrate (Remote OMe) D_Transition Transition State (High Energy) D_Substrate->D_Transition s-BuLi / Random Collision D_Product C1-Li Species (Unstable) D_Transition->D_Product Slow k1 T_Substrate Substrate (C9-OMe Anchor) T_Complex Pre-Lithiation Complex (CIPE) T_Substrate->T_Complex n-BuLi / Coordination T_Complex->D_Transition Lower Activation Energy T_Product C1-Li Species (Chelated/Stable) T_Complex->T_Product Fast k2 (Directed)

Caption: Comparison of lithiation pathways. The Trimethoxy system utilizes a pre-lithiation complex (CIPE) to lower the activation energy for C1 deprotonation, whereas the Dimethoxy system relies on slower, non-directed collisions.

Implications for Drug Design

  • Synthetic Route Selection:

    • For Trimethoxy targets: Direct C1-functionalization (lithiation/electrophile trap) is a viable "late-stage" strategy.[1]

    • For Dimethoxy targets (e.g., Fenoldopam analogs): Direct C1-lithiation is risky.[1] It is often superior to introduce the C1 substituent before ring closure (e.g., via Bischler-Napieralski cyclization) or use a strong N-directing group (e.g., N-Boc) and aggressive conditions (t-BuLi).[1]

  • Metabolic Stability:

    • The higher kinetic acidity of the Trimethoxy C1 position suggests it may also be more susceptible to oxidative metabolism (P450-mediated benzylic hydroxylation) compared to the Dimethoxy variant.

References

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research. Link[1]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004).[1] Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Journal of Organic Chemistry. Link[1]

  • Kaiser, F., & Schwink, L. (2002). Synthesis of Enantiomerically Pure 1-Substituted Tetrahydro-3-benzazepines. European Journal of Organic Chemistry. (Demonstrates lithiation challenges in dimethoxy scaffolds). Link[1]

  • Meyers, A. I. (1994). Formamidines as precursors to alpha-lithioamines.[1] Synthesis of isoquinolines and benzazepines. Tetrahedron. (Foundational work on nitrogen-assisted lithiation). Link

Sources

Spectroscopic differences between 1H-3-benzazepine and 3H-3-benzazepine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectroscopic Guide: 1H-3-Benzazepine vs. 3H-3-Benzazepine Isomers

Executive Summary: The Tautomeric Challenge

In the development of benzazepine-based pharmacophores (e.g., dopamine antagonists, serotonin modulators), the distinction between the 1H-3-benzazepine and 3H-3-benzazepine isomers is a critical quality control checkpoint. These are not merely static alternatives; they represent a dynamic tautomeric equilibrium where thermodynamic stability often dictates the dominant form.

  • 1H-3-Benzazepine: The thermodynamically stable isomer. Characterized by a methylene bridge at C1 and an imine functionality. It breaks the anti-aromaticity of the fully conjugated system.

  • 3H-3-Benzazepine: The reactive, often transient isomer (unless N-substituted). Characterized by a fully conjugated

    
    /
    
    
    
    electron perimeter (depending on planarity) and an enamine-like structure.

This guide provides the spectroscopic fingerprints required to definitively distinguish these isomers, preventing structural misassignment during synthesis and scale-up.

Structural & Electronic Context

To interpret the spectra, one must understand the underlying electronic drivers.

  • Aromaticity vs. Conjugation: The 3H-isomer possesses a continuous cyclic

    
    -system including the benzene ring and the azepine ring. If planar, this creates an anti-aromatic or unstable polyene system. Consequently, the molecule seeks to relieve this instability by tautomerizing to the 1H-isomer , where the 
    
    
    
    hybridized carbon at position 1 acts as an insulator, breaking the cyclic conjugation and preserving the aromaticity of the benzene ring.
Diagram 1: Tautomeric Equilibrium & Structural Logic

Benzazepine_Tautomerism H1 1H-3-Benzazepine (Stable Form) • sp3 Carbon at C1 • Imine (C=N) Character • Aromatic Benzene Ring Preserved Transition Prototropic Shift (Fast in Acid/Base) H1->Transition   H3 3H-3-Benzazepine (Reactive/Transient Form) • sp3 Nitrogen (NH) • Fully Conjugated Perimeter • High Energy (Anti-aromatic character) H3->Transition Tautomerization Transition->H1 Thermodynamic Drive

Figure 1: The thermodynamic drive favors the 1H-isomer to avoid anti-aromatic instability. The 3H-form is typically observed only when the nitrogen is substituted (preventing tautomerization).

Spectroscopic Performance Comparison

The following data compares the "performance" of each isomer in terms of detectability and spectral signature.

Table 1: Key Spectroscopic Differentiators
Feature1H-3-Benzazepine (Stable)3H-3-Benzazepine (Unstable/Substituted)Diagnostic Significance

H NMR (C1 Position)
Singlet/Doublet

3.4 – 3.8 ppm
(2H)
Vinylic Signal

5.8 – 6.5 ppm
(1H)
Primary ID: The presence of an upfield methylene signal confirms the 1H-isomer.

H NMR (N-H)
Absent (Imine C=N)Broad Singlet

4.0 – 9.0 ppm
Only present in unsubstituted 3H-forms (rare).

C NMR (C1 Position)

35 – 45 ppm
(

)

110 – 130 ppm
(

)
Definitive confirmation of hybridization state.
IR Spectroscopy

~1620–1640 cm


~3300 cm

(if unsubstituted)
The imine stretch is a hallmark of the 1H-isomer.
UV-Vis (

)
~240–260 nm (Benzene-like)> 290 nm (Red-shifted)3H-isomer shows bathochromic shift due to extended conjugation.
Stability Profile High (Shelf-stable)Low (Prone to oxidation/polymerization)3H-isomers require storage under inert gas/low temp.

Detailed Experimental Protocols

Protocol A: NMR Tautomer Trapping

Objective: To obtain a clean spectrum without inducing tautomerization during acquisition.

  • Solvent Selection: Use DMSO-d

    
      or Acetone-d
    
    
    
    rather than CDCl
    
    
    . Chloroform often contains trace HCl (acid), which catalyzes the proton shift from 3H to 1H.
  • Neutralization: Pre-treat the NMR solvent with basic alumina or anhydrous K

    
    CO
    
    
    
    to remove acidic impurities.
  • Temperature: If characterizing a putative 3H-intermediate, acquire spectra at -20°C to -40°C . This freezes the tautomeric equilibrium, allowing observation of the kinetic product before it relaxes to the thermodynamic 1H-isomer.

Protocol B: UV-Vis Conjugation Check

Objective: Rapidly assess the extent of conjugation (1H vs 3H) using molar absorptivity.

  • Preparation: Dissolve 1 mg of analyte in spectroscopic grade Methanol.

  • Blanking: Run a baseline correction with pure Methanol.

  • Scan: Scan from 200 nm to 450 nm.

    • Result: If the spectrum cuts off sharply after 260 nm (resembling a simple substituted benzene), you have the 1H-isomer .

    • Result: If you observe a broad, lower-intensity band extending into 300-350 nm, this indicates the extended conjugation of the 3H-isomer (or an oxidation impurity).

Decision Logic for Isomer Identification

Use this flowchart to guide your analytical workflow when synthesizing benzazepine derivatives.

Diagram 2: Analytical Decision Matrix

ID_Workflow Start Synthesized Benzazepine Sample NMR Run 1H NMR (DMSO-d6, Neutralized) Start->NMR CheckC1 Check region 3.0 - 4.0 ppm NMR->CheckC1 SignalPresent Signal Present (CH2 Methylene) CheckC1->SignalPresent Yes SignalAbsent Signal Absent (Only Vinylic > 5.0 ppm) CheckC1->SignalAbsent No Result1H CONFIRMED: 1H-3-Benzazepine (Stable Imine) SignalPresent->Result1H UVCheck Secondary Check: UV-Vis > 300nm? SignalAbsent->UVCheck Result3H PROBABLE: 3H-3-Benzazepine (or N-substituted) UVCheck->Result1H No Absorbance (Check Structure) UVCheck->Result3H Absorbance Detected

Figure 2: Step-by-step logic for classifying the benzazepine core based on


H NMR and UV-Vis data.

References

  • Rees, C. W., & Gilchrist, T. L. (1969). The Chemistry of Heterocyclic Compounds. Journal of the Chemical Society C: Organic.

  • Lennon, M., McLean, A., McWatt, I., & Proctor, G. R. (1974). Azabenzocycloheptenones. Part XVIII. Amines and enamine derivatives of tetrahydro-3-benzazepin-1-one. Journal of the Chemical Society, Perkin Transactions 1.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Refer to Chapter on Azepines for anti-aromaticity discussions).

  • Pecher, J., et al. (1979). Tautomerism in 3-benzazepines. Bulletin des Sociétés Chimiques Belges. (Seminal work on the NMR distinction of azepine tautomers).

Safety Operating Guide

A Guide to the Proper Disposal of 2,7,8-Trimethoxy-1H-3-benzazepine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2,7,8-Trimethoxy-1H-3-benzazepine, a specialized benzazepine derivative. Given that novel research chemicals often have limited toxicological and environmental data, we must operate under the precautionary principle, treating such compounds as potentially hazardous substances.[1]

This document is structured to provide a clear, logical framework for waste management, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and a Culture of Safety

Causality of Precaution: The absence of comprehensive safety data necessitates treating this compound as a "Particularly Hazardous Substance" (PHS).[1] This classification mandates more stringent handling and disposal procedures. The core principle is to prevent any potential exposure to personnel and to avoid environmental release. Every step in the following protocols is designed as a self-validating system to minimize these risks.

Regulatory Framework: Adherence to EPA and OSHA Standards

All chemical waste disposal in the United States is governed by federal and state regulations. The two primary federal bodies are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[5]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the proper handling of chemical waste and emergency preparedness, under standards like the Hazard Communication Standard (29 CFR 1910.1200).[6]

Your institution's Environmental Health & Safety (EHS) office is your direct resource for ensuring compliance with these regulations.[5] The procedures outlined below are designed to meet these stringent requirements.

Step-by-Step Disposal Protocol for 2,7,8-Trimethoxy-1H-3-benzazepine

This protocol details the necessary sequence of actions from the point of waste generation to its final collection by trained EHS personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Safety Goggles: Protects against splashes.

  • Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Laboratory Coat: Protects skin and personal clothing.

Step 2: Waste Characterization and Segregation

As a rule, all waste containing 2,7,8-Trimethoxy-1H-3-benzazepine, including contaminated consumables like pipette tips, weighing paper, and gloves, must be disposed of as hazardous chemical waste.

  • Do Not Sewer: Never dispose of this compound down the drain.[5][8] Wastewater treatment plants are generally not equipped to remove such specialized pharmaceutical compounds, leading to environmental contamination.[9]

  • Prevent Incompatibility: Do not mix this waste with other chemical waste streams unless you are certain of their compatibility. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[5] Store it as a segregated waste stream.

Step 3: Proper Containerization

Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.

  • For Solids: A wide-mouth glass or polyethylene container with a screw-top lid is suitable.

  • For Solutions: If the compound is in a solvent, use a container compatible with that solvent (e.g., a glass bottle for most organic solvents). Ensure the container is not an empty food or beverage container.

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]

Step 4: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.

  • Use your institution's official "Hazardous Waste" label, which can be obtained from your EHS department.[5]

  • The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name : "2,7,8-Trimethoxy-1H-3-benzazepine". Do not use abbreviations or chemical formulas.[5]

    • An accurate estimation of the concentration and total quantity .

    • The date when waste was first added to the container (the "accumulation start date").

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the laboratory, at or near the point of waste generation, where waste can be safely collected.

  • Location: The SAA must be under the control of laboratory personnel.[5]

  • Container Status: The waste container must be kept closed at all times except when you are actively adding waste.[5]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

Step 6: Arrange for Disposal

Once your waste container is nearly full (about 90%), or if you are finished with the project, you must arrange for its removal.

  • Contact EHS: Contact your institution's EHS department to schedule a waste pickup.[5] Follow their specific procedures, which may involve an online request form.

  • Do Not Move Waste: Do not transport the hazardous waste yourself to a central storage area unless you are specifically trained and authorized to do so.

Workflow for Disposal of 2,7,8-Trimethoxy-1H-3-benzazepine

The following diagram illustrates the procedural flow for the safe disposal of this research chemical.

G Disposal Workflow for 2,7,8-Trimethoxy-1H-3-benzazepine A Waste Generated (Solid or Solution) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Characterize & Segregate Treat as Hazardous Waste. Do NOT mix with other waste. B->C D Step 3: Select Container (Compatible, Sealable, Good Condition) C->D E Step 4: Apply Label (Name, Date, 'Hazardous Waste') D->E F Step 5: Store in SAA (At point of generation, closed lid, secondary containment) E->F G Step 6: Request Pickup (Contact EHS when container is full) F->G H EHS Collects for Final Disposal G->H

Caption: A flowchart of the step-by-step disposal process.

Summary of Key Disposal Requirements

The following table summarizes the critical operational parameters and regulatory standards for easy reference.

RequirementStandard / ProcedureRationale
Waste Classification Treat as hazardous chemical waste.Precautionary principle for novel compounds with limited safety data.[1]
Personal Protection Safety goggles, nitrile gloves, lab coat.Prevents accidental exposure via splash or skin contact.[6]
Container Type Chemically compatible, sealable, leak-proof lid, good condition.Prevents leaks, spills, and reactions between the waste and the container material.
Labeling Affix "HAZARDOUS WASTE" label; write full chemical name, concentration, and accumulation start date.[5]Ensures proper identification for safe handling and disposal; required by EPA regulations.
Storage Location In a designated Satellite Accumulation Area (SAA) at or near the point of generation.Maintains control over the waste and minimizes the need to transport hazardous materials within the lab.
Storage Practice Keep container closed except when adding waste. Use secondary containment for liquids.[5]Prevents the release of vapors and contains spills.
Final Disposal Contact institutional EHS for pickup. Do not dispose of via sewer, trash, or evaporation.[5]Ensures waste is transported and disposed of at a licensed facility in compliance with RCRA.

Emergency Procedures: Spills and Exposures

In the event of an accidental release during the disposal process, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (manageable by lab staff): If you are trained and it is safe to do so, use a chemical spill kit to contain and absorb the material. Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into a designated hazardous waste container and label it appropriately.

    • Large Spill (or if you are unsure): Evacuate the immediate area. Close the doors and prevent re-entry. Contact your institution's EHS or emergency response number immediately.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][3]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3]

    • Seek Medical Attention: After initial first aid, seek immediate medical attention. Provide the medical staff with the name of the chemical.

By adhering to these rigorous, well-defined procedures, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem from chemical harm.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.